An In-Depth Technical Guide to the Physicochemical Properties of 2,4-Dibromo-6-nitroaniline
An In-Depth Technical Guide to the Physicochemical Properties of 2,4-Dibromo-6-nitroaniline
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,4-Dibromo-6-nitroaniline is an organic compound that holds significant interest within the scientific community, particularly in the fields of chemical synthesis and pharmaceutical development.[1] As a member of the halogenated nitroaniline class of compounds, its unique molecular structure, characterized by an aniline core substituted with two bromine atoms and a nitro group, imparts a distinct set of physicochemical properties.[2] These properties are fundamental to its reactivity and potential applications, which range from the manufacturing of dyes to serving as a crucial intermediate in the synthesis of novel pharmaceutical agents.[1][2] This guide provides a comprehensive exploration of the key physicochemical characteristics of 2,4-Dibromo-6-nitroaniline, offering both theoretical understanding and practical insights for its application in research and development.
Chemical Identity and Structure
The foundational attributes of 2,4-Dibromo-6-nitroaniline are summarized in the table below, providing a quick reference for its key identifiers.
| Identifier | Value |
| CAS Number | 827-23-6 |
| Molecular Formula | C6H4Br2N2O2 |
| Molecular Weight | 295.92 g/mol [2][3] |
| IUPAC Name | 2,4-dibromo-6-nitroaniline[4] |
| Synonyms | Benzenamine, 2,4-dibromo-6-nitro-; 2,4-Dibromo-6-nitrobenzenamine[1] |
| InChI Key | OBTUHOVIVLDLLD-UHFFFAOYSA-N[2][4] |
| SMILES | Nc1c(Br)cc(Br)cc1=O[3][4] |
The presence of electron-withdrawing bromine atoms and a nitro group, coupled with the electron-donating amino group on the aromatic ring, creates a complex electronic environment that dictates the molecule's reactivity and physical behavior.
Physicochemical Properties
A thorough understanding of the physicochemical properties of 2,4-Dibromo-6-nitroaniline is paramount for its effective handling, characterization, and application.
Physical State and Appearance
Under standard conditions, 2,4-Dibromo-6-nitroaniline typically exists as a solid. Its appearance is most commonly described as dark yellow to yellow crystals or powder.[4] Some sources also note an orange-yellow or brownish hue.[1][5]
Melting and Boiling Points
The melting point of 2,4-Dibromo-6-nitroaniline is a critical parameter for purity assessment and reaction monitoring. Reported melting point ranges vary slightly across different suppliers and analytical standards:
A rough estimate for its boiling point is 207°C.[6]
Solubility
The solubility profile of a compound is a key determinant of its utility in various solvent systems for reactions, purifications, and formulations. 2,4-Dibromo-6-nitroaniline exhibits low solubility in water, a characteristic attributed to its largely nonpolar aromatic structure.[1][2] Conversely, it is more soluble in organic solvents.[1][2]
Spectroscopic Data
Spectroscopic analysis is indispensable for the structural elucidation and identification of 2,4-Dibromo-6-nitroaniline.
-
Infrared (IR) Spectroscopy: FTIR analysis is used to confirm the presence of key functional groups. Expected characteristic peaks would correspond to N-H stretching of the amine, N-O stretching of the nitro group, and C-Br stretching. Conformation to its structure via FTIR is a standard quality control parameter.[4]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H NMR and ¹³C NMR are crucial for confirming the substitution pattern on the aromatic ring.
-
Mass Spectrometry (MS): Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, further aiding in its identification.
Synthesis and Reactivity
The synthesis of 2,4-Dibromo-6-nitroaniline often involves the direct bromination of a nitroaniline precursor.[2] A common and efficient method utilizes a combination of bromide and bromate salts (such as NaBr and NaBrO₃ or KBr and KBrO₃) in an aqueous acidic medium.[2] This in-situ generation of bromine offers a safer and more controlled bromination process compared to using liquid bromine.[2] The starting material is typically dissolved in an acidic solution, like aqueous acetic acid or sulfuric acid, followed by the addition of the bromide-bromate mixture.[2]
The reactivity of 2,4-Dibromo-6-nitroaniline is significantly influenced by its functional groups. The nitro group and bromine atoms are electron-withdrawing, which can enhance the electrophilic properties of the compound and make it amenable to further functionalization.[1][2] The amino group, on the other hand, is an activating group. The electrochemical oxidation of this compound has been studied, revealing a mechanism that involves the initial reversible one-electron oxidation to form a radical cation.[2]
Applications in Research and Development
The distinct properties of 2,4-Dibromo-6-nitroaniline make it a valuable intermediate in several areas:
-
Dye Manufacturing: It is utilized in the production of dyes, including azo disperse dyes known for their vibrant colors.[2]
-
Pharmaceutical Synthesis: As an intermediate, it serves as a building block for more complex molecules with potential therapeutic applications.[1][2] The nitro group is a known scaffold in the synthesis of new bioactive molecules.[8] Aromatic nitro compounds, in general, play a unique role in the synthesis of drugs.[9]
Safety and Handling
2,4-Dibromo-6-nitroaniline is classified as harmful and requires careful handling in a laboratory setting.
Hazard Statements:
-
Harmful if swallowed, in contact with skin, or if inhaled.[10]
-
Causes skin irritation.[10]
-
Causes serious eye irritation.[10]
-
May cause respiratory irritation.[10]
Precautionary Measures:
-
Wear protective gloves, protective clothing, eye protection, and face protection.
-
Use only outdoors or in a well-ventilated area.
-
Avoid breathing dust, fume, gas, mist, vapors, or spray.
-
Wash skin thoroughly after handling.
-
Store in a well-ventilated place and keep the container tightly closed.
Experimental Protocols
Workflow for Physicochemical Characterization
The following diagram illustrates a typical workflow for the comprehensive physicochemical characterization of 2,4-Dibromo-6-nitroaniline.
Caption: Workflow for the characterization of 2,4-Dibromo-6-nitroaniline.
Step-by-Step Protocol for Purity Determination by Gas Chromatography (GC)
This protocol is a general guideline and may require optimization based on the specific instrument and column used.
-
Instrument and Column:
-
Gas chromatograph equipped with a Flame Ionization Detector (FID) or a Nitrogen-Phosphorus Detector (NPD) for enhanced sensitivity and selectivity.
-
A suitable capillary column, such as an SE-54 fused silica capillary column, is often used for the analysis of aniline derivatives.
-
-
Sample Preparation:
-
Accurately weigh approximately 10 mg of 2,4-Dibromo-6-nitroaniline.
-
Dissolve the sample in a suitable high-purity solvent (e.g., acetone, ethyl acetate) to a final concentration of approximately 1 mg/mL.
-
Vortex the solution to ensure complete dissolution.
-
-
GC Conditions (Example):
-
Injector Temperature: 250 °C
-
Detector Temperature: 300 °C
-
Oven Temperature Program:
-
Initial temperature: 100 °C, hold for 2 minutes.
-
Ramp: 10 °C/min to 280 °C.
-
Hold at 280 °C for 5 minutes.
-
-
Carrier Gas: Helium or Nitrogen at a constant flow rate.
-
Injection Volume: 1 µL (split or splitless injection may be used depending on the concentration).
-
-
Data Analysis:
-
Integrate the peak corresponding to 2,4-Dibromo-6-nitroaniline.
-
Calculate the purity based on the area percent of the main peak relative to the total area of all peaks in the chromatogram.
-
For quantitative analysis, a calibration curve should be generated using certified reference standards.
-
Conclusion
2,4-Dibromo-6-nitroaniline is a versatile chemical compound with a well-defined set of physicochemical properties that make it a valuable tool in synthetic chemistry and drug discovery. A comprehensive understanding of its characteristics, from its physical state and solubility to its spectroscopic signature and reactivity, is essential for its safe and effective utilization. This guide has provided a detailed overview of these properties, along with practical experimental considerations, to support researchers and scientists in their work with this important molecule.
References
-
GTI Laboratory Supplies. 2,4-Dibromo-6-nitroaniline, 99.9%, for synthesis, Certified® 5g. [Link]
-
PubChem. 2,6-Dibromo-4-nitroaniline. [Link]
-
Chemical Label. 2,4-Dibromo-6-nitroaniline. [Link]
-
MDPI. Recent Progress in the Synthesis of Drugs and Bioactive Molecules Incorporating Nitro(het)arene Core. [Link]
-
PMC. The Diverse Biological Activity of Recently Synthesized Nitro Compounds. [Link]
Sources
- 1. CAS 827-23-6: 2,4-Dibromo-6-nitroaniline | CymitQuimica [cymitquimica.com]
- 2. 2,4-Dibromo-6-nitroaniline | 827-23-6 | Benchchem [benchchem.com]
- 3. 2,4-Dibromo-6-nitroaniline 99 827-23-6 [sigmaaldrich.com]
- 4. 2,4-Dibromo-6-nitroaniline, 99% 25 g | Buy Online | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]
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